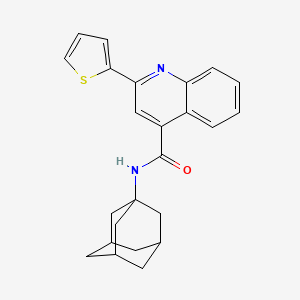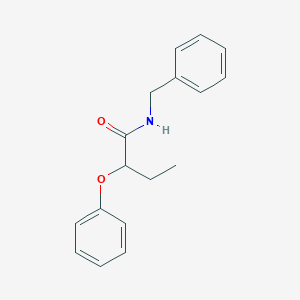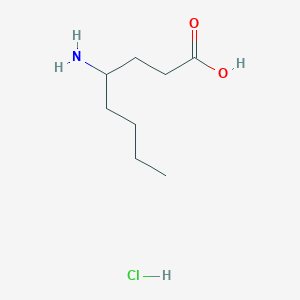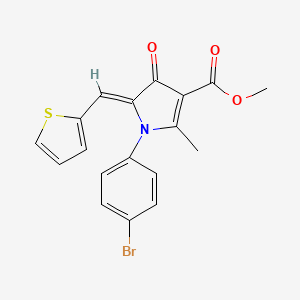
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is widely expressed in various tissues and plays an important role in immune responses, inflammation, and neurodegenerative diseases. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor opens a pore that allows the influx of calcium ions and the efflux of potassium ions. This leads to the activation of downstream signaling pathways that regulate various cellular processes. N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide acts as a competitive antagonist of the P2X7 receptor, which blocks the binding of ATP and prevents the opening of the pore. This results in the inhibition of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and chronic inflammation. In neuronal cells, this compound has been shown to promote cell survival and reduce neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a tool compound for studying the P2X7 receptor. It is a selective antagonist of the P2X7 receptor, which avoids off-target effects. It has high potency and can be used at low concentrations, which reduces the risk of toxicity and non-specific effects. However, this compound also has some limitations. It is not a reversible antagonist, which means that its effects are long-lasting and cannot be easily reversed. It also has poor solubility in water, which requires the use of organic solvents for its preparation and use.
Direcciones Futuras
There are several future directions for the research on N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential therapeutic applications. One direction is to investigate the role of the P2X7 receptor in cancer and the potential of this compound as an anti-cancer agent. Another direction is to optimize the pharmacokinetic properties of this compound to improve its bioavailability and tissue distribution. Finally, the development of more selective and reversible P2X7 receptor antagonists may provide new insights into the physiological and pathological roles of this receptor.
Métodos De Síntesis
The synthesis of N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The key step is the formation of the quinoline ring through a condensation reaction between 2-aminothiophenol and 2-chloro-3-formylquinoline. The resulting intermediate is then reacted with N-1-adamantylamine to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-(2-thienyl)-4-quinolinecarboxamide has been widely used as a tool compound to study the P2X7 receptor and its role in various biological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which leads to the suppression of inflammatory responses and the promotion of cell survival. This compound has also been used to investigate the involvement of the P2X7 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(26-24-12-15-8-16(13-24)10-17(9-15)14-24)19-11-21(22-6-3-7-28-22)25-20-5-2-1-4-18(19)20/h1-7,11,15-17H,8-10,12-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHTGQDMUFFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)

![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)



![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
